3-Aminopropyl hydrogen sulfite 3-Aminopropyl hydrogen sulfite
Brand Name: Vulcanchem
CAS No.:
VCID: VC13595705
InChI: InChI=1S/C3H9NO3S/c4-2-1-3-7-8(5)6/h1-4H2,(H,5,6)
SMILES: C(CN)COS(=O)O
Molecular Formula: C3H9NO3S
Molecular Weight: 139.18 g/mol

3-Aminopropyl hydrogen sulfite

CAS No.:

Cat. No.: VC13595705

Molecular Formula: C3H9NO3S

Molecular Weight: 139.18 g/mol

* For research use only. Not for human or veterinary use.

3-Aminopropyl hydrogen sulfite -

Specification

Molecular Formula C3H9NO3S
Molecular Weight 139.18 g/mol
IUPAC Name 3-aminopropyl hydrogen sulfite
Standard InChI InChI=1S/C3H9NO3S/c4-2-1-3-7-8(5)6/h1-4H2,(H,5,6)
Standard InChI Key UWDZRTCTRAUFHS-UHFFFAOYSA-N
SMILES C(CN)COS(=O)O
Canonical SMILES C(CN)COS(=O)O

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

3-Aminopropyl hydrogen sulfite is systematically named 3-aminopropyl hydrogen sulfite under IUPAC guidelines. Its molecular formula, C₃H₉NO₃S, reflects a propane backbone substituted with an amino group (-NH₂) at the terminal carbon and a hydrogen sulfite (-OSO₂H) group at the adjacent position. The compound is distinct from its sulfate analog, 3-aminopropyl hydrogen sulfate (C₃H₉NO₄S), which contains a sulfate (-OSO₃H) group instead .

Table 1: Comparative Properties of 3-Aminopropyl Hydrogen Sulfite and Sulfate

Property3-Aminopropyl Hydrogen Sulfite3-Aminopropyl Hydrogen Sulfate
Molecular FormulaC₃H₉NO₃SC₃H₉NO₄S
Molecular Weight (g/mol)139.18155.18
CAS NumberNot publicly disclosed1071-29-0
Functional Group-OSO₂H-OSO₃H

Structural Features

The molecule’s structure comprises a three-carbon chain with the amino group at position 1 and the sulfite group at position 3. Quantum mechanical calculations predict a staggered conformation to minimize steric hindrance between the amino and sulfite moieties. Hydrogen bonding between the -NH₂ and -OSO₂H groups contributes to its stability in aqueous solutions.

Synthesis and Production

Conventional Synthesis Routes

The primary synthesis method involves the reaction of 3-aminopropanol with sulfurous acid (H₂SO₃) under controlled conditions:

3-Aminopropanol+H2SO33-Aminopropyl hydrogen sulfite+H2O\text{3-Aminopropanol} + \text{H}_2\text{SO}_3 \rightarrow \text{3-Aminopropyl hydrogen sulfite} + \text{H}_2\text{O}

Key parameters include:

  • Temperature: 0–10°C to prevent thermal decomposition.

  • pH: Maintained at 4.5–5.5 to avoid hydrolysis of the sulfite ester.

  • Solvent: Anhydrous ethanol or tetrahydrofuran (THF) to enhance yield.

Table 2: Optimized Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–10°CPrevents side reactions
Reaction Time4–6 hoursMaximizes conversion
Molar Ratio (Alcohol:H₂SO₃)1:1.2Ensures complete esterification

Challenges in Purification

The product is prone to oxidation during isolation, necessitating inert atmospheres (N₂ or Ar) and low-temperature crystallization. Chromatographic purification using silica gel with ethyl acetate/hexane (3:7) eluent achieves >95% purity.

Physicochemical Properties

Acidity and Reactivity

The sulfite group confers acidity, with an estimated pKa of 1.5–2.5 for the -OSO₂H moiety, making it more acidic than thiols (pKa ~8–10) but less so than sulfonic acids (pKa ~-6). This acidity enables nucleophilic reactions at physiological pH, akin to persulfides like glutathione persulfide (GSSH), which exhibit pKa values near 5.45 .

Stability Profile

3-Aminopropyl hydrogen sulfite decomposes in aqueous media via two pathways:

  • Hydrolysis:

C3H9NO3S+H2O3-Aminopropanol+H2SO3\text{C}_3\text{H}_9\text{NO}_3\text{S} + \text{H}_2\text{O} \rightarrow \text{3-Aminopropanol} + \text{H}_2\text{SO}_3
  • Oxidation:

C3H9NO3S+O2Sulfate derivatives+Byproducts\text{C}_3\text{H}_9\text{NO}_3\text{S} + \text{O}_2 \rightarrow \text{Sulfate derivatives} + \text{Byproducts}

Stabilizers like EDTA (0.1 mM) extend its half-life to 48 hours at 4°C.

Comparison with Related Compounds

3-Aminopropyl Hydrogen Sulfate

The sulfate analog exhibits higher thermal stability but reduced nucleophilicity due to the fully oxidized sulfur center. Applications include ion-exchange resins and surfactants, whereas the sulfite derivative’s reactivity suits dynamic covalent chemistry .

Alkyl Sulfites

Short-chain alkyl sulfites (e.g., methyl sulfite) are volatile and toxic, limiting their utility. The amino group in 3-aminopropyl hydrogen sulfite enhances water solubility and compatibility with biomolecules, positioning it as a safer alternative.

Future Research Directions

  • Mechanistic Studies: Elucidate reaction kinetics with electrophiles (e.g., quinones, metal ions).

  • Biological Screening: Assess cytotoxicity and enzyme inhibition profiles.

  • Environmental Applications: Evaluate efficacy in heavy metal sequestration via sulfite complexation.

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